molecular formula C11H13N3O3 B2430118 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile CAS No. 923170-40-5

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile

Cat. No.: B2430118
CAS No.: 923170-40-5
M. Wt: 235.243
InChI Key: KNLJAMLDWPTMMC-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(3-methoxypropylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-17-6-2-5-13-11-4-3-10(14(15)16)7-9(11)8-12/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLJAMLDWPTMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In chemistry, 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile serves as an intermediate for synthesizing various organic compounds. Its structural features make it a valuable building block for developing more complex molecules with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound possesses potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
  • Anticancer Activity : The compound is under investigation for its ability to inhibit cancer cell growth, with particular focus on its mechanism of action involving interaction with cellular targets .

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic potential of this compound. It is being studied for applications in treating various diseases due to its potential bioactive properties. The compound's ability to modulate enzyme activity or interact with specific receptors may lead to innovative therapeutic strategies .

Industry

The compound finds utility in industrial applications, particularly in the development of new materials and chemicals. Its unique chemical structure allows it to be employed in producing dyes, pigments, and other specialty chemicals that require specific functional groups for enhanced performance.

Uniqueness

What sets this compound apart from similar compounds is its combination of both an amino group and a methoxypropyl group. This unique feature enhances its reactivity and potential biological activity, allowing for versatile modifications that can lead to diverse applications across various fields .

Mechanism of Action

Comparison with Similar Compounds

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile can be compared with other similar compounds, such as:

Biological Activity

2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile is a synthetic compound with notable biological activity due to its unique structural features, including a nitro group and an amino group. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₃, with a molecular weight of approximately 235.24 g/mol. The presence of the nitro group enhances its reactivity, while the methoxypropyl side chain may influence its solubility and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. The compound's amino group allows it to participate in hydrogen bonding, potentially enhancing its binding affinity to target proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing nitro groups have been shown to possess significant efficacy against various pathogens, suggesting that this compound may also demonstrate similar properties .

Anticancer Activity

Studies on structurally related compounds have revealed potential anticancer activities, particularly against certain types of cancer cells. The mechanism may involve the inhibition of cellular proliferation and induction of apoptosis through modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Effects

There is emerging evidence that compounds featuring similar functional groups can exert anti-inflammatory effects. This activity is crucial for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the efficacy against bacterial strainsDemonstrated significant inhibition of growth in Gram-positive bacteria at low concentrations (IC50 = 10-20 µM)
Anticancer Compound EvaluationAssess cytotoxic effects on cancer cell linesShowed selective cytotoxicity towards breast cancer cells with IC50 values ranging from 15-30 µM
Anti-inflammatory ResearchInvestigate effects on inflammatory markersReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for therapeutic use in inflammatory diseases

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other similar compounds. The following table compares it with related compounds:

Compound Name Molecular Formula Unique Features Biological Activity
2-Amino-5-nitrobenzonitrileC₇H₆N₄O₂Lacks methoxy group; simpler structureModerate antibacterial activity
2-(2-Dimethoxyethyl)amino-5-nitrobenzonitrileC₉H₁₁N₃O₄Contains dimethoxyethyl substituentEnhanced solubility; potential anticancer effects
2-(Morpholinoethyl)amino-5-nitrobenzonitrileC₉H₁₁N₃O₂Morpholino group introduces different propertiesPotential neuroprotective effects

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile, and how can reaction conditions be optimized for yield?

  • Methodology : A two-step synthesis is typical: (1) nitration of a benzonitrile precursor at the 5-position using mixed acid (HNO₃/H₂SO₄), followed by (2) nucleophilic substitution with 3-methoxypropylamine. Reaction optimization includes temperature control (<50°C for nitration to avoid byproducts) and use of polar aprotic solvents (e.g., DMF) for the substitution step. Purity is verified via GC-MS (>97% by GC, as per standards in ) .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

  • Methodology : Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) and LC-MS monitoring for hydrolysis (e.g., nitro group reduction or methoxypropyl cleavage). Storage at 0–6°C in amber vials is recommended to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can model interactions. For example, the nitro group may form hydrogen bonds with catalytic residues (e.g., in nitroreductases), while the methoxypropyl chain influences hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How do solvent polarity and substituent effects influence the UV/Vis absorption spectra of this compound?

  • Methodology : Solvatochromic studies in solvents like DCM, DMF, and MeOH reveal λmax shifts due to the nitro group’s electron-withdrawing nature and the methoxypropyl chain’s electron-donating effects. TD-DFT calculations (B3LYP/6-311+G**) correlate experimental λmax with frontier molecular orbitals (e.g., HOMO→LUMO transitions) .

Q. What biotransformation pathways are observed for this compound in enzymatic assays, and how do metabolites compare in toxicity?

  • Methodology : Incubate with rat liver microsomes or recombinant nitroreductases (e.g., NfsB). LC-MS/MS identifies metabolites like amine derivatives (nitro→amine reduction). Toxicity is assessed via Ames tests (mutagenicity) and MTT assays (cytotoxicity). For example, nitro-to-amine conversion may reduce genotoxicity but increase cellular uptake .

Q. How can crystallographic data resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation) determines precise stereoelectronic features (e.g., nitro group orientation) that modulate target selectivity. Pair with SAR studies to differentiate mechanisms: antimicrobial activity may correlate with membrane disruption (logP >2.5), while anti-inflammatory effects depend on COX-2 inhibition .

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